2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-4-5-6(12(13)14)11-3-1-2-9-7(11)10-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCBONCULAMVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471729 | |
| Record name | Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170309-05-4 | |
| Record name | Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-chloromethylimidazole with nitropyrimidine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols, alcohols.
Cyclization: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(aminomethyl)-3-nitroimidazo[1,2-a]pyrimidine.
Substitution: 2-(substituted methyl)-3-nitroimidazo[1,2-a]pyrimidine.
Cyclization: Fused imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Synthesis of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine
The synthesis of this compound typically involves a multi-step process that includes cyclocondensation reactions and subsequent nitration. For example, a study described the cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine followed by nitration to yield the desired compound. The overall yield and purity of the compound can vary based on the conditions employed during synthesis .
Antiparasitic Activity
Recent studies have highlighted the effectiveness of this compound against various parasitic infections, particularly those caused by Leishmania species. For instance:
- Antileishmanial Activity : Compounds derived from imidazo[1,2-a]pyrimidine structures have shown promising antileishmanial activity with IC50 values less than 10 μM against Leishmania donovani and Leishmania major . Specifically, derivatives of this compound have been reported to outperform established treatments like miltefosine.
- Mechanism of Action : The mechanism by which these compounds exert their effects is still under investigation but may involve interference with critical metabolic pathways in the parasites .
Antibacterial Properties
The antibacterial activity of imidazo[1,2-a]pyrimidine derivatives has also been explored. A series of compounds were synthesized and tested for their in vitro antibacterial efficacy against various strains. The results indicated that certain modifications to the imidazo[1,2-a]pyrimidine core structure enhanced antibacterial potency .
Case Studies and Research Findings
Several key studies provide insights into the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cell death. The chloromethyl group can also participate in nucleophilic substitution reactions with cellular nucleophiles, further contributing to its biological activity .
Comparison with Similar Compounds
Core Heterocycle Variations
The imidazo[1,2-a]pyrimidine core distinguishes the target compound from analogs with pyridine or pyridazine cores. For example:
Key Findings :
Substituent Effects
Substituents at position 2 significantly modulate physicochemical and biological properties:
Biological Activity
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The structure of this compound consists of a nitroimidazole moiety which is known for its role in various pharmacological activities. The presence of chlorine and nitro groups enhances its reactivity and biological potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Nitroimidazole derivatives are widely recognized for their efficacy against anaerobic bacteria and protozoa. Studies have shown that compounds with similar structures exhibit potent antibacterial properties against strains such as Mycobacterium tuberculosis and Trichomonas vaginalis .
- Antitumor Activity : There is growing evidence that nitroimidazole compounds can act as radiosensitizers in hypoxic tumor cells. For instance, modifications in the nitroimidazole structure have been linked to enhanced binding affinity to DNA, leading to increased cytotoxicity in hypoxic environments .
Antimicrobial Studies
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A comparative analysis with other nitroimidazoles revealed that it retains effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable or superior to established antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Misonidazole | 1.0 | Trichomonas vaginalis |
| Metronidazole | 0.75 | Entamoeba histolytica |
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve DNA intercalation, leading to disruption of cellular processes in hypoxic conditions .
- Case Study : In a study involving A431 vulvar epidermal carcinoma cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 5 µM) compared to untreated controls .
The biological activity of this compound is attributed to several mechanisms:
- Nitroreduction : The nitro group in the compound is reduced under anaerobic conditions, generating reactive intermediates that damage cellular components such as DNA.
- Radiosensitization : The compound enhances the effects of radiation therapy by selectively targeting hypoxic tumor cells, which are typically resistant to conventional treatments .
Q & A
Q. What are the standard synthetic routes for 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine?
The compound is typically synthesized via cyclocondensation and nitration. For example, describes a method where 1,3-dichloroacetone reacts with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield the target compound. Another approach in involves substituting the chlorine atom in the chloromethyl group using sodium benzenesulfinate. Key parameters include solvent choice (e.g., acetonitrile or ethanol), reaction temperature (reflux conditions), and stoichiometric ratios of reagents.
Q. How is the compound characterized using spectroscopic methods?
Characterization relies on a combination of techniques:
- Melting Point : Used to assess purity (e.g., 173–175°C for derivatives in ).
- TLC : Monitors reaction progress (e.g., Rf values in cyclohexane/ethyl acetate systems; ).
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent environments (e.g., vinyl group signals at δ 5.74–6.07 ppm in ).
- HRMS : Confirms molecular weight (e.g., 440.1219 for derivatives in ).
- IR Spectroscopy : Identifies functional groups (e.g., nitro group absorption at ~1,350 cm⁻¹; ).
Q. What are common downstream reactions for modifying the chloromethyl group?
The chloromethyl group is reactive toward nucleophilic substitution. and demonstrate its replacement with sulfinate or thiol groups. For example, sodium benzenesulfinate substitutes chlorine to form sulfone derivatives, while thiourea yields isothiouronium intermediates for alkylthio derivatives. Reaction conditions (e.g., reflux in ethanol, NaOH as a base) critically influence yield and selectivity.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yields?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., 1,2-dimethoxyethane in ) enhance cyclocondensation efficiency.
- Temperature Control : Reflux conditions (80–100°C) are standard for nitration and substitution reactions ( ).
- Catalyst Use : While not explicitly mentioned in the evidence, base catalysts (e.g., NaOH in ) improve alkylation efficiency.
- Stoichiometry : Excess alkylating agents (3 eq. in ) drive substitutions to completion.
Q. How can structural ambiguities in complex derivatives be resolved?
Advanced techniques include:
Q. What methodologies assess the compound's bioactivity?
outlines protocols for antibacterial testing:
- Strains : Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., P. aeruginosa 933C/21) bacteria.
- Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs).
- Controls : Reference antibiotics (e.g., ciprofloxacin) validate assay sensitivity.
- Data Interpretation : MIC values ≤10 µg/mL indicate potent activity.
Contradictions and Recommendations
- Yield Discrepancies : Derivatives in show yields ranging from 68% to 95%, influenced by steric hindrance (e.g., bulky substituents reduce efficiency).
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the chloromethyl position, facilitating substitutions ( ).
Key Data from Evidence
| Parameter | Example Data | Source |
|---|---|---|
| Melting Point Range | 159–160°C (for 3v in ) | |
| HRMS Accuracy | Δ 0.0004 (369.1352 vs. 369.1348) | |
| Antibacterial MIC Range | 2–32 µg/mL (for derivatives in ) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
